3-(1-Methylpiperidin-4-yl)pentane-1,5-diol
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Overview
Description
3-(1-Methylpiperidin-4-yl)pentane-1,5-diol is a chemical compound with the molecular formula C₁₁H₂₃NO₂ and a molecular weight of 201.30582 g/mol . This compound features a piperidine ring substituted with a methyl group and a pentane chain with two hydroxyl groups at positions 1 and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpiperidin-4-yl)pentane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce different functional groups onto the piperidine ring .
Scientific Research Applications
3-(1-Methylpiperidin-4-yl)pentane-1,5-diol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of 3-(1-Methylpiperidin-4-yl)pentane-1,5-diol involves its interaction with specific molecular targets and pathways. The piperidine ring may interact with neurotransmitter receptors, while the hydroxyl groups can form hydrogen bonds with various biomolecules . These interactions can modulate biological processes and potentially lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methylpiperidin-4-yl)methanol
- 3-(1-Methylpiperidin-4-yl)propan-1-ol
- 3-(1-Methylpiperidin-4-yl)butan-1-ol
Uniqueness
3-(1-Methylpiperidin-4-yl)pentane-1,5-diol is unique due to the presence of two hydroxyl groups on the pentane chain, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
3-(1-methylpiperidin-4-yl)pentane-1,5-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-12-6-2-10(3-7-12)11(4-8-13)5-9-14/h10-11,13-14H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTJLTNOLYNFMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(CCO)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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